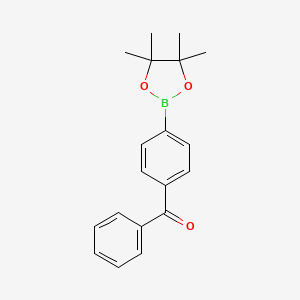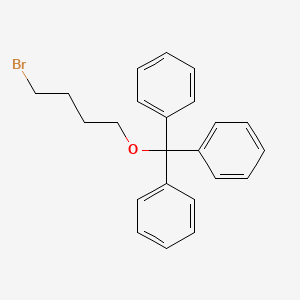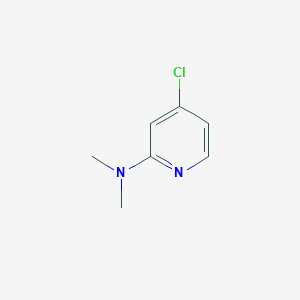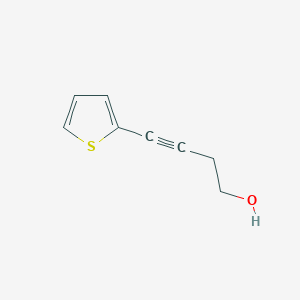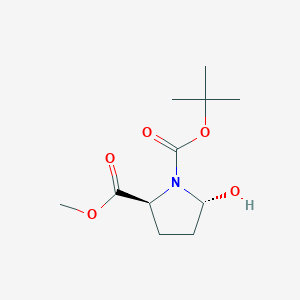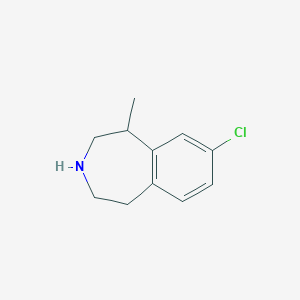
洛卡色林 A
概述
描述
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肥胖管理
洛卡色林 A 作为一种选择性 5-羟色胺 2C 受体激动剂,主要用于长期体重管理,适用于肥胖或超重成人。 它通过抑制食欲和增加饭后饱腹感来促进持续的体重减轻 . 临床试验表明,this compound 作为饮食和运动的辅助手段,在肥胖管理方面比安慰剂更有效 .
2 型糖尿病 (T2DM) 预防
在超重和肥胖患者中,this compound 在预防 T2DM方面表现出功效。 它通过改善胰岛素敏感性和促进体重减轻来降低患糖尿病的风险,这些是糖尿病预防的重要因素 .
T2DM 中的血糖控制
This compound 有助于改善 T2DM 患者的血糖控制。 它有助于实现血糖正常化并降低糖化血红蛋白 (HbA1c) 水平,这是长期血糖控制的关键指标 .
胰岛素分泌调节
研究表明this compound 可以抑制葡萄糖刺激的胰岛素分泌 (GSIS) 和胰岛 β 细胞的钙内流。 这种作用是通过激活 β 细胞上的 5-HT2C 受体介导的,该受体在胰岛素释放机制中发挥作用 .
作用机制
Target of Action
Lorcaserin A, also known as 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine or simply Lorcaserin, primarily targets the serotonin 2C receptor (5-HT2C) . This receptor plays a crucial role in regulating appetite and satiety, making it a key target for weight management .
Mode of Action
Lorcaserin is a highly selective agonist for the 5-HT2C receptor . By selectively activating these receptors, particularly those located in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, lorcaserin promotes satiety and reduces food intake .
Biochemical Pathways
It is believed that the drug’s activation of 5-ht2c receptors stimulates pro-opiomelanocortin (pomc) neurons in the arcuate nucleus of the hypothalamus . This leads to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .
Pharmacokinetics
Lorcaserin undergoes extensive hepatic metabolism, producing inactive compounds . The major metabolite circulating in the plasma is Lorcaserin sulfamate (M1), and N-carbamoyl glucuronide lorcaserin (M5) is the major metabolite in urine . The exact bioavailability of lorcaserin is unknown, but absorption is virtually complete, as 92% of the radioactivity can be recovered in urine after oral intake of a radiolabeled dose .
Result of Action
The activation of 5-HT2C receptors by lorcaserin leads to a decrease in food consumption and promotes weight loss . It has been shown to reduce body weight in animal models of obesity . In clinical studies, lorcaserin has produced a dose-dependent weight loss over a 12-week period .
Action Environment
The efficacy and stability of lorcaserin can be influenced by various environmental factors. For instance, lorcaserin is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities . This suggests that lifestyle modifications can enhance the drug’s effectiveness.
生化分析
Biochemical Properties
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine interacts primarily with the serotonin 5-HT2C receptors. These receptors are G protein-coupled receptors that play a crucial role in regulating mood, appetite, and other physiological processes. The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This interaction is highly selective, with minimal binding to other serotonin receptor subtypes .
Cellular Effects
The effects of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating the 5-HT2C receptors, the compound modulates the release of neurotransmitters such as dopamine and norepinephrine, which are critical for maintaining mood and appetite balance . Additionally, it has been shown to reduce food intake and body weight in animal models, highlighting its potential as an anti-obesity agent .
Molecular Mechanism
At the molecular level, 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine exerts its effects by binding to the 5-HT2C receptors. This binding triggers a conformational change in the receptor, leading to the activation of G proteins and subsequent intracellular signaling cascades. These cascades involve the activation of phospholipase C, which increases the production of inositol triphosphate and diacylglycerol, ultimately resulting in the release of calcium ions from intracellular stores . This increase in intracellular calcium levels is crucial for various cellular functions, including neurotransmitter release and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization. Studies have shown that chronic administration of the compound leads to sustained reductions in food intake and body weight in animal models
Dosage Effects in Animal Models
The effects of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine vary with different dosages in animal models. At lower doses, the compound effectively reduces food intake and body weight without significant adverse effects . At higher doses, it can cause toxic effects, including cardiovascular issues and behavioral changes. The threshold for these adverse effects varies among different animal species, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic processes result in the formation of various metabolites, some of which may retain biological activity. The compound’s metabolism can influence its efficacy and safety profile, necessitating thorough pharmacokinetic studies.
Transport and Distribution
Within cells and tissues, 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain. This distribution pattern is critical for its therapeutic effects on central nervous system disorders.
Subcellular Localization
The subcellular localization of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is primarily within the cytoplasm and membrane-bound organelles. The compound’s activity is influenced by its localization, as it needs to be in proximity to the 5-HT2C receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, further modulating its activity and function.
属性
IUPAC Name |
7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZERNUQAFMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440335, DTXSID30861560 | |
| Record name | Lorcaserin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616201-80-0 | |
| Record name | Lorcaserin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


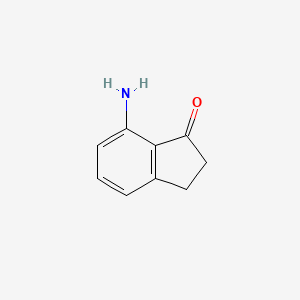
![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365308.png)
![4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365310.png)
![4-(9-fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365311.png)
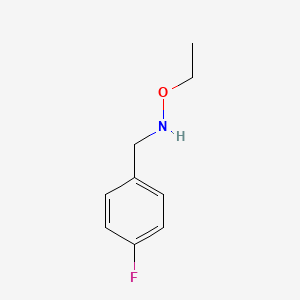
![Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1365320.png)
